

Technical Guide: Solubility Profile of 4-Chloro-6,7-dimethoxy-2-phenylquinazoline

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Compound of Interest

Compound Name: 4-Chloro-6,7-dimethoxy-2-phenylquinazoline

CAS No.: 221697-86-5

Cat. No.: B1609592

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Executive Summary

4-Chloro-6,7-dimethoxy-2-phenylquinazoline is a lipophilic, electrophilic scaffold. Its solubility behavior is governed by the competition between the planar, hydrophobic 2-phenylquinazoline core and the polarizable 6,7-dimethoxy substituents.

Critical Insight: Unlike stable drug substances, this compound is a reactive intermediate. The C4-chlorine atom is highly susceptible to nucleophilic attack. Therefore, "solubility" cannot be decoupled from "stability." Prolonged exposure to protic solvents (methanol, ethanol, water) can lead to solvolysis (hydrolysis or alcoholysis), converting the material into the inactive 4-hydroxy or 4-alkoxy impurity.

Physicochemical Identity

Property	Data
CAS Number	221697-86-5
Molecular Formula	C ₁₆ H ₁₃ ClN ₂ O ₂
Molecular Weight	300.74 g/mol
Predicted LogP	~3.9 – 4.2 (High Lipophilicity)
Appearance	Off-white to light yellow solid
Melting Point	~124–126 °C (Analogous 2-phenyl core data)

Solubility Landscape & Solvent Compatibility

The following data categorizes solvents based on their thermodynamic interaction with the solute and their kinetic suitability for process chemistry.

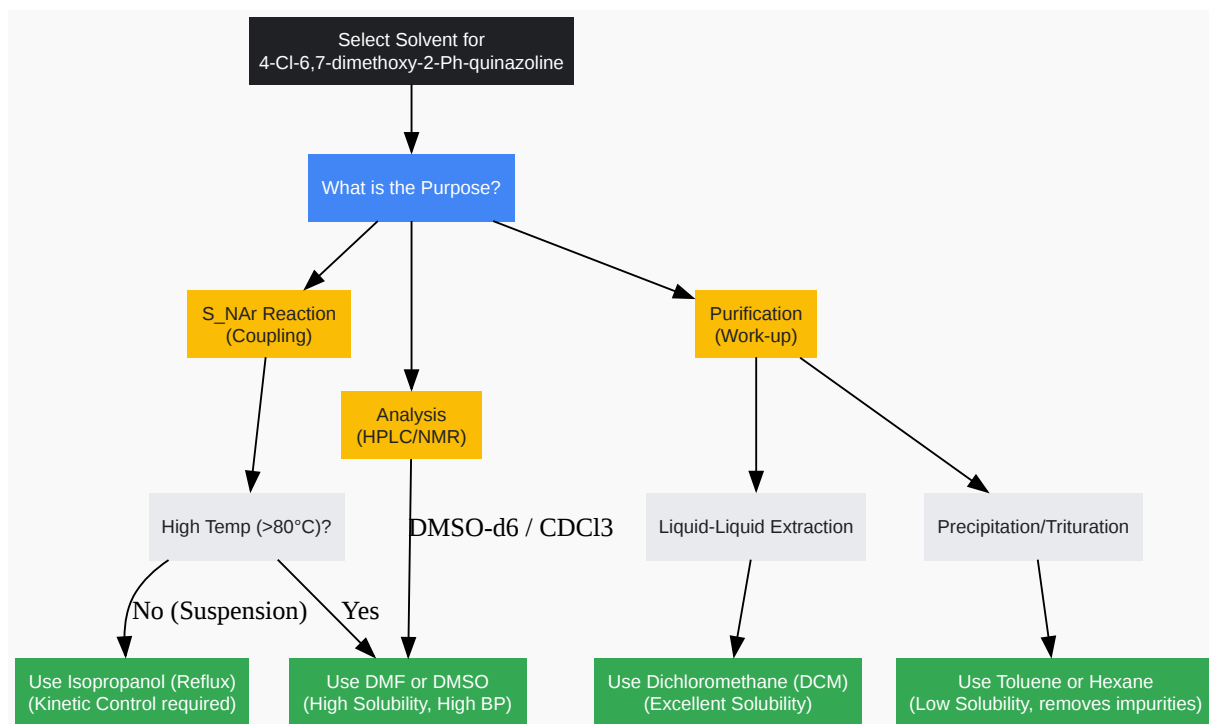
Solvent Classifications

Solvent Class	Solubility Potential	Process Application	Stability Risk
Chlorinated (DCM, Chloroform)	Excellent (>100 mg/mL)	Extraction, Chromatography, Transfer	Low (Stable)
Polar Aprotic (DMF, DMSO, NMP)	High (>50 mg/mL)	SNAr Reactions, Stock Solutions	Low (Stable if dry)
Esters/Ketones (Ethyl Acetate, Acetone)	Moderate (10–30 mg/mL)	Recrystallization (Hot), Washing	Low
Alcohols (MeOH, EtOH, IPA)	Low to Moderate (Temp. dependent)	Reaction Medium (Reflux), Crystallization	High (Risk of Solvolysis)
Aromatic Hydrocarbons (Toluene)	Low (<5 mg/mL at RT)	Trituration, Anti-solvent precipitation	Low
Water	Insoluble	Quenching, Precipitation	High (Hydrolysis to 4-OH)

Thermodynamic Analysis

The 2-phenyl substituent significantly increases the lattice energy compared to the 2-hydrogen analog (4-chloro-6,7-dimethoxyquinazoline), reducing solubility in non-polar solvents like hexane. However, the pi-pi stacking potential makes it moderately soluble in hot toluene, which is often used to triturate impurities (removing unreacted starting materials while leaving the product as a solid).

Graphviz: Solvent Selection Decision Tree



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Caption: Decision logic for solvent selection balancing solubility against process requirements.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination (Rapid)

Use this protocol for aprotic solvents (DCM, Ethyl Acetate, Toluene) only. Do not use for alcohols/water due to degradation risks.

- Preparation: Weigh approximately 50 mg of the compound into a 4 mL borosilicate vial.
- Addition: Add the target solvent in 100 μ L increments at 25°C.
- Agitation: Vortex for 30 seconds after each addition.

- Observation: Visual check for clarity.
 - Soluble: Solution is clear, no particulates.
 - Insoluble: Suspension persists.
- Calculation:

(mg/mL).

Protocol B: Process Dissolution for SNAr Reaction

The most common application is reacting this intermediate with an amine.

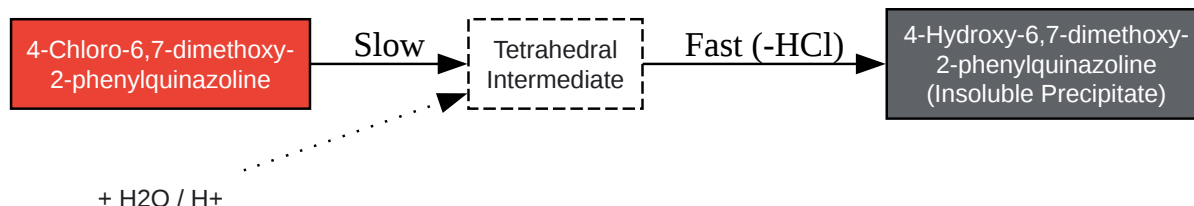
- Solvent Choice: Anhydrous DMF (N,N-Dimethylformamide) or Isopropanol (IPA).
 - Note: In IPA, the compound may exist as a slurry at room temperature but will dissolve or react upon reflux.
- Stoichiometry: Dissolve 1.0 equivalent of **4-Chloro-6,7-dimethoxy-2-phenylquinazoline**.
- Base Addition: Add 1.5–2.0 equivalents of mild base (e.g.,

or Et₃N).
- Temperature: Heat to 80–90°C.
- Monitoring: Monitor consumption by TLC (DCM:MeOH 95:5) or HPLC.^{[1][2][3]} Do not monitor by LC-MS in protic mobile phases without rapid quenching, as the Cl- group can hydrolyze on the column.

Process Implications & Stability

The Hydrolysis Trap

Researchers often overestimate the stability of the C4-Cl bond. In the presence of water and acid (even atmospheric moisture), the following degradation pathway occurs:



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Caption: Hydrolytic degradation pathway. The 4-hydroxy byproduct is thermodynamically stable and highly insoluble, often ruining solubility measurements.

Mitigation:

- Store solid under inert gas (Nitrogen/Argon) at -20°C.
- Use anhydrous solvents for all solubility determinations.
- If using alcohols (MeOH/EtOH) for synthesis, ensure the amine nucleophile is added before heating to favor substitution over solvolysis.

References

- Synthesis & Reactivity Context
 - Title: Ectonucleotide pyrophosphatase-phosphodiesterase 1 (ENPP-1) inhibitors and uses thereof.
 - Source: WO2019046778A1 (P)
 - Relevance: details the synthesis of **4-chloro-6,7-dimethoxy-2-phenylquinazoline** and its subsequent reaction in DMF/K₂CO₃.
 - URL:
- Analogous Solubility Data (Quinazoline Derivatives)
 - Title: Study on the Solubility Characteristics of Some Quinazoline Deriv
 - Source: CIBTech Journal of Chemical Sciences (2016).
 - Relevance: Establishes general solubility trends for quinazolines in DMF, DMSO, and THF.

- URL:
- General Synthesis of 4-Chloroquinazolines
 - Title: The preparation method of 4-chloro-6,7-dimethoxyquinoline (Analogous Chemistry). [\[4\]](#)[\[5\]](#)[\[6\]](#)
 - Source: CN106008336A.
 - Relevance: Describes the chlorination of the hydroxy-precursor using POCl₃/SOCl₂ and workup in DCM.
 - URL:

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- [2. Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [3. AU2018325445A1 - Ectonucleotide pyrophosphatase-phosphodiesterase 1 \(ENPP-1\) inhibitors and uses thereof - Google Patents \[patents.google.com\]](#)
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